2-Aminotetralin-2-carboxylic acid

Overview

Description

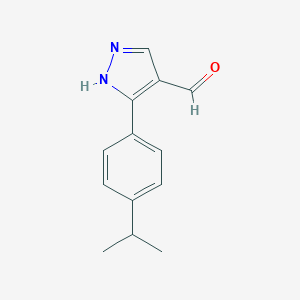

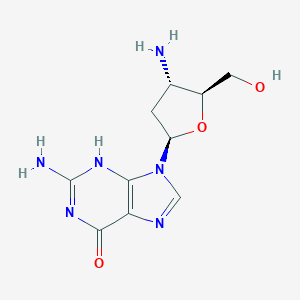

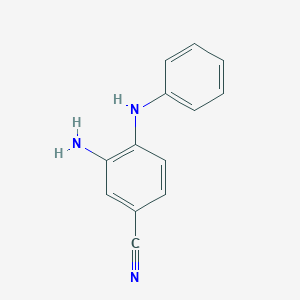

“2-Aminotetralin-2-carboxylic acid” is a chemical compound with the CAS Number: 74444-77-2. It has a molecular weight of 191.23 and its IUPAC name is 2-amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .

Molecular Structure Analysis

The InChI code for “2-Aminotetralin-2-carboxylic acid” is 1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14) and the InChI key is CDULPPOISZOUTK-UHFFFAOYSA-N . The molecular formula is C11H13NO2 .

Physical And Chemical Properties Analysis

“2-Aminotetralin-2-carboxylic acid” is a white to yellow solid . The storage temperature is +4°C .

Scientific Research Applications

1. Chiral Separation and Enantiomeric Purity

2-Aminotetralin derivatives, including 5,6-Dihydroxy-2-aminotetralin, can be resolved into enantiomers using high-performance capillary electrophoresis. This process involves chiral selectors like 18-crown-6 tetracarboxylic acid for chiral recognition, essential in determining enantiomeric purity in pharmaceuticals and chemical synthesis (Castelnovo & Albanesi, 1995).

2. Synthesis of Modified Peptides

The methyl ester of 2-aminotetralin-2-carboxylic acid (Atc-OMe) is an important residue for modified peptides. Synthesis techniques, like the Schollkopf bislactim method, are utilized to create Atc-OMe, highlighting its relevance in the synthesis of peptides and potential pharmaceutical applications (Solladié-Cavallo et al., 2001).

3. Enzymatic Synthesis of Chiral Compounds

Optically active 2-hydroxy carboxylic acids, including 2-aminotetralin-2-carboxylic acid derivatives, are synthesized enzymatically for use as key building blocks in organic compounds and as chiral resolving reagents. Enzymatic synthesis is a green chemistry approach, emphasizing sustainability in chemical production (Chen, Wu, & Zhu, 2015).

4. Molecular Recognition and Analysis

Chiral carboxylic acids, including 2-aminotetralin derivatives, are used in molecular recognition, detectable by techniques like NMR or fluorescence spectroscopy. This application is significant in the analysis and identification of various chiral compounds, essential in pharmaceuticals and materials science (Khanvilkar & Bedekar, 2018).

5. Unconventional Amino Acids in Medicinal Chemistry

2-Aminotetralin-2-carboxylic acid derivatives represent a class of unusual amino acids, crucial in medicinal chemistry. They serve as starting materials for complex molecule synthesis, components of peptidomimetic drugs, and contribute significantly to drug design and discovery (Blaskovich, 2016).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Mechanism of Action

Target of Action

2-Aminotetralin-2-carboxylic acid, also known as 2-AT, is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine . It is a rigid analogue of phenylisobutylamine and fully substitutes for d-amphetamine in rat discrimination tests . The primary targets of 2-AT are the dopamine D2A and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control.

Mode of Action

2-AT has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . It is also likely to act on dopamine on account of its full substitution of d-amphetamine in rodent studies . This interaction with its targets results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The biochemical pathways affected by 2-AT primarily involve the dopaminergic, serotonergic, and noradrenergic systems. By inhibiting the reuptake of serotonin and norepinephrine, and likely inducing their release, 2-AT increases the concentration of these neurotransmitters in the synaptic cleft . This can lead to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function.

Pharmacokinetics

It is known that the compound is orally active . The absorption, distribution, metabolism, and excretion (ADME) properties of 2-AT, and their impact on its bioavailability, are areas of ongoing research.

Result of Action

The molecular and cellular effects of 2-AT’s action primarily involve enhanced neurotransmission in the dopaminergic, serotonergic, and noradrenergic systems. This can result in a range of physiological effects, including increased alertness, mood elevation, and enhanced cognitive function .

properties

IUPAC Name |

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULPPOISZOUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347113 | |

| Record name | 2-Aminotetralin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminotetralin-2-carboxylic acid | |

CAS RN |

74444-77-2, 6331-63-1 | |

| Record name | 74444-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6331-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminotetralin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)